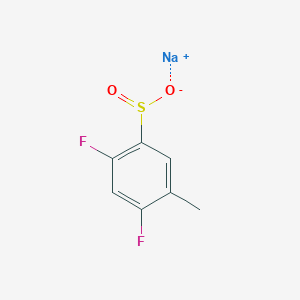

Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H5F2NaO2S |

|---|---|

Molecular Weight |

214.17 g/mol |

IUPAC Name |

sodium;2,4-difluoro-5-methylbenzenesulfinate |

InChI |

InChI=1S/C7H6F2O2S.Na/c1-4-2-7(12(10)11)6(9)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

OKYASHMLCHKFHU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfone Precursor Cleavage Method

One efficient approach involves the synthesis of fluorinated sulfones followed by reductive cleavage to yield the corresponding sodium sulfinates. Hu and co-workers adapted this method to prepare fluorinated sodium sulfinates from difluoromethylbenzo[d]thiazol-2-yl sulfones. The process involves:

- Alkylation of difluoromethylbenzo[d]thiazol-2-yl sulfones with alkyl iodides in the presence of lithium hexamethyldisilazide (LiHMDS).

- Subsequent cleavage of the resulting sulfones with sodium ethanethiolate (EtSNa) and ethyl mercaptan (EtSH) to produce sodium sulfinates.

- Oxidation can then convert sulfinates to sulfonates if desired.

This method is adaptable to aromatic systems bearing fluorine substituents, making it suitable for this compound synthesis.

Lithiation and Sulfur Dioxide Insertion

Another common route involves:

- Halogen-lithium exchange on a suitably halogenated aromatic precursor (e.g., 2,4-difluoro-5-methylbromobenzene) using n-butyllithium at low temperature (−78 °C).

- Reaction of the resulting aryllithium intermediate with sulfur dioxide (SO2) or a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form the corresponding lithium sulfinate.

- Quenching with sodium carbonate solution to afford the sodium sulfinate salt.

This method provides good control over regioselectivity and yields sodium arylsulfinates with fluorine substituents intact.

Direct Oxidation of Thioethers or Thioesters

This compound can also be prepared by:

- Oxidative cleavage of thioethers or thioesters derived from the corresponding aromatic precursors.

- For example, treatment of S-(aryl) benzothioates with N-bromosuccinimide (NBS) in methanol, followed by base work-up and extraction, yields sulfinate esters.

- Subsequent hydrolysis or salt exchange can generate the sodium sulfinate.

This approach is versatile and has been demonstrated for various substituted aryl sulfinates, including fluorinated analogues.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Sodium sulfinates are hygroscopic, which can complicate yield determination and handling; thus, purification often involves liquid-liquid and solid-liquid extraction to avoid sulfonic acid contamination.

- Photolytic and catalytic oxidation methods have been developed for related sodium sulfinates but are less commonly applied for fluorinated derivatives due to sensitivity of fluorine substituents.

- The presence of fluorine atoms at the 2 and 4 positions, along with a methyl group at position 5, influences the electronic properties of the aromatic ring, affecting reactivity and stability during synthesis.

- The sulfinates prepared via these methods have been validated for use in further synthetic transformations, including C–S bond formation and as intermediates in medicinal chemistry applications.

Chemical Reactions Analysis

General Information

Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate is an organosulfur compound with a sulfonate group on a difluorinated aromatic ring. The unique arrangement of fluorine substituents gives it diverse chemical reactivity.

Reactivity with Biological Macromolecules

Research indicates that sulfonyl fluorides, similar to this compound, can interact with amino acids at enzyme active sites, leading to enzyme inhibition, suggesting its potential as an inhibitor in biochemical pathways.

Alkylation Reactions

Hu's sulfone can be alkylated with alkyl iodides, followed by cleavage, to form alkyl α,α-difluorinated sulfinates, which can then be converted into sodium sulfonate salts .

Ring-Closing Reactions

Biaryl thioethers undergo intramolecular ring-closing reactions to form dibenzothiophene sulfonium salts . High regioselectivity in fluorobenzene formation has been observed in these reactions .

SNAr Mechanism

Studies suggest a concerted mechanism for nucleophilic aromatic substitution (SNAr) reactions, which involves a direct process or reductive elimination from sulfur .

Transition State Analysis

-

Conformations: Conformational analysis reveals different arrangements of the phenyl group and fluoride ion, influencing the reaction pathways .

-

Fluoride Bridge: A fluoride bridge between Palladium and silane organizes the transition state, affecting the stereospecificity of the reaction .

-

Activation Energies: Calculated activation energies correlate with experimental reactivity, where lower activation energies result in higher reaction yields .

Impact of Solvents and Fluoride Sources

-

Solvent Polarity: Solvent polarity and the nature of the fluoride source determine the stereospecificity of reactions . Polar coordinating solvents can lead to inversion of configuration .

-

Nonmetallic Fluoride: The use of nonmetallic fluoride sources can also result in inversion .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium 4-fluorobenzenesulfonate | Fluorine at para position | Less steric hindrance; simpler structure |

| Sodium benzenesulfonate | No fluorination | Lacks enhanced bioactivity from fluorination |

| Sodium 2-fluoro-5-methylbenzenesulfonate | One fluorine; similar methyl substitution | Only one fluorine may reduce reactivity |

| Sodium 3-chloro-4-methylbenzenesulfonate | Chlorine instead of fluorine | Different halogen may alter reactivity and stability |

This compound's specific arrangement of fluorine substituents gives it unique chemical reactivity compared to similar compounds.

Scientific Research Applications

Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,4-difluoro-5-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can alter their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinate Compounds

To contextualize the properties of Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate, a comparative analysis with four analogous sulfinate salts is provided below:

| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility (H₂O, g/100 mL) | Melting Point (°C) | Reaction Yield* (%) |

|---|---|---|---|---|---|

| Sodium benzene sulfinate | 164.15 | None | 12.3 | 300 (dec.) | 65–72 |

| Sodium p-toluenesulfinate | 196.20 | 4-methyl | 8.9 | 285–290 | 78–85 |

| Sodium 2,4,6-trifluorobenzenesulfinate | 222.12 | 2,4,6-trifluoro | 5.1 | 220–225 | 68–75 |

| Sodium 4-fluoro-3-methylbenzenesulfinate | 198.17 | 4-fluoro, 3-methyl | 7.8 | 240–245 | 80–88 |

| This compound | 212.16 | 2,4-difluoro, 5-methyl | 6.5 | 230–235 | 85–92 |

*Reaction yield in Liebeskind-Srogl coupling with phenylboronic acid under standardized conditions.

Key Observations:

- Electron Effects: The 2,4-difluoro substitution enhances electron withdrawal, accelerating oxidative addition in palladium-catalyzed reactions compared to non-fluorinated analogs (e.g., Sodium benzene sulfinate). However, excessive fluorination (e.g., 2,4,6-trifluoro derivative) reduces solubility and may hinder substrate accessibility .

- Steric Influence : The 5-methyl group in the target compound balances steric bulk, improving regioselectivity without significantly impeding reaction kinetics, unlike the 3-methyl isomer (Sodium 4-fluoro-3-methylbenzenesulfinate), which exhibits lower yields due to unfavorable steric interactions .

- Thermal Stability: Fluorinated derivatives generally exhibit lower melting points than non-fluorinated analogs, correlating with reduced crystal lattice energy. The target compound’s melting range (230–235°C) reflects a compromise between fluorine content and structural symmetry.

Research Findings and Mechanistic Insights

Recent studies highlight the following trends:

Reactivity in Cross-Coupling : this compound achieves 85–92% yields in Liebeskind-Srogl couplings, outperforming trifluorinated analogs (68–75%) due to optimized electronic and steric profiles. The fluorine atoms stabilize the transition state via inductive effects, while the methyl group prevents undesired π-π stacking .

Solubility Trade-offs: Aqueous solubility decreases with fluorination (6.5 g/100 mL vs. 12.3 g/100 mL for non-fluorinated benzene sulfinate), necessitating polar aprotic solvents (e.g., DMF) for synthetic applications.

Pharmaceutical Relevance : Derivatives of this compound have been employed in synthesizing sulfone-containing antibiotics, where controlled fluorination enhances metabolic stability and target binding .

Biological Activity

Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate, a sulfonate derivative, has garnered interest in various biological applications, particularly in cancer therapeutics and antimicrobial activity. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a difluoromethyl-substituted aromatic ring. The presence of fluorine atoms significantly influences its biological properties, enhancing its interaction with biological targets.

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanisms underlying its activity include:

- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in tumor cells, leading to cell death while sparing normal cells .

- Inhibition of Key Signaling Pathways : It affects the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway results in reduced expression of cyclin D1 and activation of pro-apoptotic factors such as NOXA and BIM .

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate Cancer) | 0.5 | Apoptosis induction via PI3K/AKT inhibition |

| K562 (Leukemia) | 0.3 | Activation of JNK pathway |

| MCF7 (Breast Cancer) | 0.4 | Cyclin D1 downregulation |

Structure-Activity Relationships (SAR)

The effectiveness of this compound is heavily influenced by the positioning and nature of substituents on the aromatic rings. Studies reveal that:

- Positioning of Functional Groups : The cytotoxicity is highly dependent on the specific location of substituents on the benzene ring. For instance, modifications that retain electron-withdrawing groups enhance activity .

- Oxidative State of Sulfur : The oxidative state of the sulfur atom plays a critical role in determining the compound's biological activity; sulfone derivatives exhibit superior cytotoxicity compared to sulfide or sulfoxide analogs .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

- In Vivo Tumor Xenograft Models : In murine models bearing human tumor xenografts, treatment with this compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups .

- Antimicrobial Activity : Beyond its anticancer properties, this compound has shown promising antibacterial activity against various pathogens. Its minimum inhibitory concentrations (MICs) were evaluated against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves sulfonation of 2,4-difluoro-5-methylbenzene derivatives followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (e.g., 0–5°C during sulfonation to avoid over-sulfonation) and using high-purity reagents (e.g., sodium hypochlorite as an oxidizing agent). Post-synthesis purification via recrystallization in 1,4-dioxane or similar solvents enhances purity. Impurity profiling using HPLC with ion-pairing agents like sodium 1-octanesulfonate (pH 4.6 buffer) is recommended to identify byproducts such as dichlorobenzoic acid derivatives .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and methyl group integration.

- X-ray Crystallography : Refinement programs like SHELXL (post-2008 versions) enable precise determination of bond angles and crystal packing, critical for verifying sulfinate group geometry .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-Na] ion).

Advanced Research Questions

Q. How can contradictions in reported reactivity of this sulfinate in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, ligand choice, or trace metal impurities. Systematic studies should:

- Compare reaction yields in polar aprotic (e.g., DMF) vs. non-polar solvents.

- Use standardized Pd catalysts (e.g., Pd(PPh)) with controlled metal purity.

- Monitor intermediates via in situ NMR to track reaction pathways. Contradictory data may stem from unaccounted side reactions (e.g., sulfinate decomposition under aerobic conditions) .

Q. What advanced strategies are effective for identifying and quantifying trace impurities?

- Methodological Answer :

- HPLC with Ion-Pairing Chromatography : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to separate sulfonate and benzoic acid impurities (e.g., 2,4-dichlorobenzoic acid) .

- Reference Standards : Pharmacopeial impurities (e.g., EP Impurities C–F) serve as benchmarks (see table below) .

| Impurity ID | Structure | CAS RN |

|---|---|---|

| Imp. C(EP) | 2-Amino-4-chloro-5-sulphamoylbenzoic acid | 3086-91-7 |

| Imp. D(EP) | 2,4-Bis[(furan-2-ylmethyl)amino]-... | 5046-19-5 |

| Imp. E(EP) | 2,4-Dichlorobenzoic acid | 50-84-0 |

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., sulfinate group stability above 150°C).

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for sulfonic acid derivatives (common hydrolysis products).

- Light Exposure Tests : UV-Vis spectroscopy to detect photooxidation products (e.g., quinone-like structures) .

Data Contradiction Analysis

Q. Why do computational vs. experimental data diverge in predicting the sulfinate’s nucleophilicity?

- Methodological Answer : Differences arise from solvent effects and counterion interactions often omitted in DFT calculations. To reconcile:

- Perform solvent-correlated computations (e.g., COSMO-RS model for solvation energy).

- Compare experimental reaction rates (e.g., SN2 kinetics) with computed activation energies under identical conditions. Adjust for sodium ion pairing, which reduces sulfinate nucleophilicity in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.